propan-2-one O-acetyl oxime
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Overview
Description
Synthesis Analysis
A series of 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers have been synthesized from 2-chloromethyl-1H-benzoimidazole, morpholine, bromoacetone, hydroxylamine, and a haloalkane (or benzyl halide) . Another synthesis method involves the reaction between O-acetyl oximes and β-ketoesters/nitriles catalyzed by copper .Molecular Structure Analysis
The molecular structure of propan-2-one O-acetyl oxime can be obtained from its molecular formula C5H9NO2. For a more detailed structural analysis, crystallographic data and atomic coordinates can be obtained from specific studies .Chemical Reactions Analysis
The reaction between O-acetyl oximes and β-ketoesters/nitriles catalyzed by copper generates polysubstituted pyrroles and furans . More detailed information about its chemical reactions can be found in specific studies .Physical And Chemical Properties Analysis
Propan-2-one O-acetyl oxime has a density of 0.9±0.1 g/cm3, a boiling point of 135.0±0.0 °C at 760 mmHg, and a melting point of 60-63 °C (lit.) . Its molecular formula is C3H7NO .Scientific Research Applications
Antifungal Properties
Research has shown that certain derivatives of propan-2-one O-acetyl oxime exhibit potent antifungal activity. For instance, 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers demonstrated excellent antifungal effects against pathogens like Botrytis cinerea, Sclerotinia sclerotiorum, and Beans sclerotia . These compounds could potentially be developed into novel antifungal agents.
Future Directions
The antifungal activity of a series of 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers has been evaluated, and the results indicated that many of the target compounds have excellent antifungal activity . This suggests potential future directions in the development of antifungal agents.
Mechanism of Action
Target of Action
Propan-2-one O-acetyl oxime primarily targets aldehydes and ketones . It reacts with these compounds to form oximes, a class of organic compounds . The role of propan-2-one O-acetyl oxime is to act as a nucleophile, reacting with the partially positive carbon in the carbonyl group of aldehydes and ketones .
Mode of Action
The mode of action of propan-2-one O-acetyl oxime involves a nucleophilic addition reaction . The oxygen in the compound acts as a nucleophile in competition with nitrogen, but it’s a dead-end process . Reaction with oxygen gives the reversible formation of a hemiketal . Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The biochemical pathways affected by propan-2-one O-acetyl oxime involve the transformation of aldehydes and ketones into oximes . This transformation is essentially irreversible and results in the dehydration of the adduct
Result of Action
The result of the action of propan-2-one O-acetyl oxime is the formation of oximes from aldehydes and ketones . This transformation is essentially irreversible and leads to the dehydration of the adduct
properties
IUPAC Name |
(propan-2-ylideneamino) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(2)6-8-5(3)7/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZRHQOQCJMESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-one O-acetyl oxime |
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